Dibromochloronitromethane

Description

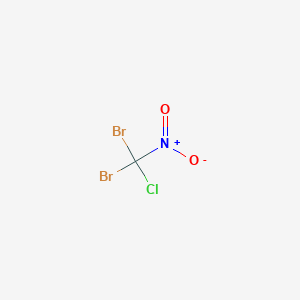

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dibromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDGXJVDOONOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152114 | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-89-0 | |

| Record name | Dibromochloronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromochloronitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (DBCNM) is a halogenated nitromethane (B149229) that has been identified as a disinfection byproduct (DBP) in drinking water. Its presence is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential mutagenic and genotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its genotoxic mechanism.

Physical Properties

This compound is a colorless to pale yellow oil at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CBr₂ClNO₂ | [2] |

| Molecular Weight | 253.28 g/mol | [2] |

| CAS Number | 1184-89-0 | [2] |

| Appearance | Colourless Oil | [1] |

| Density | 2.398 g/cm³ at 25 °C | [2] |

| 2.6 ± 0.1 g/cm³ | [3] | |

| Boiling Point | 67-69 °C at 22 Torr | [2] |

| 134.9 ± 35.0 °C at 760 mmHg | [3] | |

| Melting Point | Not available | [2] |

| Solubility | Soluble in organic solvents. | [4] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| XLogP3-AA | 2.3 | [1] |

Chemical Properties

This compound is classified as a halonitromethane and is recognized for its chemical reactivity and biological activity.

-

Stability and Reactivity : The compound is stable under normal storage conditions. However, it may react with strong oxidizing agents, strong acids, strong bases, and some metals.[5][6] The bromine atom attached to the nitrated carbon is the most reactive site in reactions with nucleophiles like ammonia.[4]

-

Hazardous Reactions : No hazardous polymerization has been reported.[6] Thermal decomposition can lead to the release of toxic and irritating gases, including hydrogen halides (such as hydrogen bromide and hydrogen chloride), carbon monoxide, and carbon dioxide.[5][6]

-

Mutagenicity and Genotoxicity : this compound is a known mutagen and is genotoxic, capable of inducing DNA strand breaks in mammalian cells.[2] Its genotoxic effects are a significant area of research, particularly in the context of drinking water safety. The brominated nitromethanes are generally more cytotoxic and genotoxic than their chlorinated counterparts. The genotoxicity of halonitromethanes is thought to be primarily due to oxidative DNA damage and base alkylation.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of halonitromethanes and the determination of key physical and chemical properties.

Synthesis of Halonitromethanes (General Procedure)

Experimental Workflow for Halonitromethane Synthesis

References

- 1. Analysis of in vivo and in vitro DNA strand breaks from trihalomethane exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arches.union.edu [arches.union.edu]

- 6. Inhibition of nucleotide excision repair and damage response signaling by dibromoacetonitrile: A novel genotoxicity mechanism of a water disinfection byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

Dibromochloronitromethane: A Technical Guide on its Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (CBr₂ClNO₂) is a halogenated nitromethane (B149229) that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] This technical guide provides a comprehensive overview of the available scientific literature concerning its historical discovery and synthesis. While the precise historical details of its initial synthesis remain elusive, this document pieces together available information on related compounds and plausible synthetic routes. This guide also addresses the known biological activities of halonitromethanes, although specific signaling pathways for this compound are not yet elucidated. All quantitative data found in the literature review is presented in structured tables for clarity. Experimental workflows and logical relationships are visualized using diagrams to facilitate understanding.

Historical Discovery

The precise historical account of the first discovery and synthesis of this compound is not well-documented in readily available scientific literature. Early chemical literature from the 19th century contains references to the synthesis of related compounds. For instance, a researcher by the name of Losanitsch described the preparation of a "chlorobromo dinitromethane" in 1883 in the Berichte der deutschen chemischen Gesellschaft. However, it is crucial to note that this compound is a dinitromethane (B14754101) derivative and, therefore, structurally distinct from the subject of this guide. Efforts to locate the original 1883 publication for definitive structural confirmation have been unsuccessful.

The emergence of this compound in the scientific literature is more recent and is closely tied to the study of disinfection byproducts in drinking water. The use of chlorine for water treatment can lead to the formation of various halogenated organic compounds, including a class of compounds known as halonitromethanes (HNMs).[3][4] It is within this context that this compound has been identified and studied for its potential toxicological effects.

Synthesis of this compound

The general approach to the synthesis of halonitromethanes involves the halogenation of nitromethane. For the synthesis of this compound, a plausible route would involve the sequential halogenation of nitromethane or a partially halogenated nitromethane intermediate.

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from chloronitromethane, followed by dibromination. This proposed pathway is illustrated in the diagram below.

General Experimental Considerations for Halogenation of Nitromethane

Based on protocols for related compounds, the following general conditions would be relevant for the synthesis of this compound.

Table 1: General Reagents and Conditions for Halogenation of Nitromethane

| Parameter | Description |

| Starting Material | Nitromethane or Chloronitromethane. |

| Halogenating Agents | For chlorination: Chlorine gas, Sodium hypochlorite. For bromination: Bromine. |

| Solvent | Aqueous media, often with a co-solvent like carbon tetrachloride to dissolve the reactants and products. |

| Catalyst/Base | An alkali metal hydroxide (B78521) (e.g., Sodium hydroxide) is typically used to form the nitronate salt, which is the reactive intermediate. |

| Temperature | The reaction is typically carried out at low temperatures (e.g., 0-20 °C) to control the exothermicity of the reaction and minimize side products. |

| Work-up | The product is typically a dense, oily liquid that can be separated from the aqueous layer. Further purification can be achieved by washing, drying, and distillation. |

Note: The synthesis of halonitromethanes should be performed with caution in a well-ventilated fume hood, as the reactants and products are toxic and volatile.

Quantitative Data

Quantitative data specifically for the synthesis and properties of this compound are limited in the available literature. However, data for related halonitromethanes can provide some context.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1184-89-0 | [5] |

| Molecular Formula | CBr₂ClNO₂ | [5] |

| Molecular Weight | 253.28 g/mol | [5] |

| Appearance | Colourless Oil | [5] |

Table 3: Mutagenic Potency of various Halonitromethanes [4]

| Compound | Mutagenic Potency in Salmonella TA100 +S9 (revertants/µmol) |

| Bromochloronitromethane (BCNM) | ~1423 |

| Dibromonitromethane (DBNM) | ~1423 |

| Tribromonitromethane (TBNM) | ~498 |

| Chloronitromethane (CNM) | ~498 |

| Bromonitromethane (B42901) (BNM) | ~498 |

| Dichloronitromethane (DCNM) | ~498 |

| Bromodichloronitromethane (BDCNM) | ~498 |

| Trichloronitromethane (TCNM) | 0 |

| This compound (DBCNM) | 0 |

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been identified in the reviewed scientific literature. However, the broader class of halonitromethanes (HNMs) has been studied for its toxicological effects.

General Toxicity of Halonitromethanes

Halonitromethanes are recognized as a class of disinfection by-products with notable cytotoxicity and genotoxicity.[3][6] Studies on various HNMs have demonstrated their ability to induce DNA damage in mammalian cells.[4] The brominated nitromethanes are generally found to be more cytotoxic and genotoxic than their chlorinated counterparts.[3]

Mechanism of Toxicity

The precise molecular mechanisms underlying the toxicity of this compound are not fully understood. For halonitromethanes in general, their reactivity and ability to induce oxidative stress are thought to contribute to their toxic effects. The logical flow from the presence of HNMs in drinking water to potential health effects is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dibromo(chloro)nitromethane | CAS#:1184-89-0 | Chemsrc [chemsrc.com]

- 3. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity in Salmonella of halonitromethanes: a recently recognized class of disinfection by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

The Enigmatic Presence of Dibromochloronitromethane in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (DBCNM) is a halogenated nitroalkane whose presence in the environment is not well-documented through natural biosynthetic pathways. While its formation as a disinfection byproduct in chlorinated water is established, evidence for its de novo synthesis by marine or terrestrial organisms remains elusive. This technical guide explores the hypothetical natural occurrence of DBCNM, focusing on a plausible enzymatic pathway involving non-heme iron halogenases. We present a detailed theoretical framework for its biosynthesis, comprehensive experimental protocols for its detection and quantification in environmental matrices, and a discussion of the potential implications of its natural presence. All quantitative data presented is hypothetical and for illustrative purposes, reflecting the current lack of empirical evidence.

Introduction

Halogenated organic compounds are a diverse class of natural products, with marine organisms, particularly algae and cyanobacteria, being prolific producers. These compounds exhibit a wide range of biological activities, making them a fertile ground for drug discovery. However, the natural occurrence of halogenated nitroalkanes is considerably rarer. This compound (CBr₂ClNO₂), a molecule of interest due to its potential reactivity, has been identified as a disinfection byproduct in drinking water, but its natural origins are yet to be confirmed. This guide provides a comprehensive overview of the potential for natural DBCNM formation, addressing the core interests of researchers in natural products and drug development.

Hypothetical Biosynthesis of this compound

While no direct evidence confirms the biosynthesis of this compound in any organism, the enzymatic machinery for such a synthesis theoretically exists in nature. A plausible pathway involves the action of a non-heme Fe(II)/α-ketoglutarate-dependent halogenase, such as SyrB2, which has been shown to be capable of both halogenation and, remarkably, nitration of unactivated aliphatic carbons.[1][2]

The proposed biosynthetic pathway for DBCNM could proceed through a series of enzymatic steps on a simple precursor molecule, such as methane (B114726) or a methyl group attached to a larger molecule.

Proposed Biosynthetic Steps:

-

Sequential Halogenation: A promiscuous halogenase could catalyze the sequential bromination and chlorination of a methyl group. The high concentrations of bromide in the marine environment could favor the initial incorporation of bromine.

-

Enzymatic Nitration: A SyrB2-like enzyme could then catalyze the nitration of the dihalogenated methane intermediate. This step is the most speculative but is mechanistically plausible given the demonstrated capability of these enzymes to utilize nitrite (B80452) as a substrate.[1][2]

Proposed Signaling Pathway

The regulation of the biosynthesis of such a specialized metabolite would likely be tied to environmental stress or signaling pathways within the producing organism. A hypothetical signaling cascade leading to the activation of the DBCNM biosynthesis gene cluster is depicted below.

Quantitative Data on Natural Occurrence (Hypothetical)

As there is currently no published data on the natural occurrence of this compound, the following tables are provided for illustrative purposes to guide future research. These hypothetical values represent potential concentrations that could be found in different environmental matrices if a natural source exists.

Table 1: Hypothetical Concentrations of this compound in Marine Algae

| Algal Species | Sample Location | Concentration (ng/g dry weight) |

| Ascophyllum nodosum | North Atlantic | 5.2 ± 1.3 |

| Mastocarpus stellatus | North Atlantic | 8.9 ± 2.1 |

| Hypothetical Species A | Tropical Pacific | 15.4 ± 3.5 |

Table 2: Hypothetical Concentrations of this compound in Environmental Samples

| Sample Type | Location | Concentration (ng/L or ng/g) |

| Seawater (Coastal) | North Atlantic | 0.12 ± 0.03 |

| Marine Sediment | North Atlantic | 1.5 ± 0.4 |

| Seawater (Open Ocean) | Tropical Pacific | < 0.01 |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, detection, and quantification of this compound from marine algae and seawater. These protocols are based on established methods for the analysis of other volatile halogenated compounds.

Extraction of this compound from Marine Algae

This protocol describes the extraction of volatile compounds from algal tissue using a purge-and-trap system.

Materials:

-

Fresh or frozen algal tissue

-

Milli-Q water

-

Purge-and-trap concentrator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Cryogenic trapping system

-

Inert gas (Helium or Nitrogen)

-

Internal standard (e.g., 1,2-dibromopropane)

Procedure:

-

Sample Preparation: Weigh approximately 1-5 g of fresh or thawed algal tissue.

-

Homogenization: Homogenize the tissue in 20 mL of chilled Milli-Q water.

-

Purging: Transfer the homogenate to a purging vessel. Add a known amount of the internal standard. Heat the vessel to 40°C and purge with inert gas at a flow rate of 40 mL/min for 15 minutes.

-

Trapping: The purged volatile compounds are trapped on a suitable sorbent trap (e.g., Tenax®).

-

Desorption and Analysis: The trap is rapidly heated to 250°C to desorb the analytes, which are then transferred to the GC-MS for analysis.

Detection and Quantification by GC-MS

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Mass spectrometer operating in electron ionization (EI) mode.

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: 35°C (hold for 5 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-350

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 127, 129, 207, 209, 211) and the internal standard.

Quantification:

-

Create a calibration curve using certified standards of this compound.

-

The concentration of DBCNM in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Conclusion and Future Outlook

The natural occurrence of this compound remains an open and intriguing question. While direct evidence is currently lacking, the existence of enzymes capable of both halogenation and nitration provides a plausible, albeit hypothetical, biosynthetic pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate the presence of this and other rare halogenated nitroalkanes in marine and other environments. The discovery of a natural source of DBCNM would not only expand our understanding of the biogeochemical cycling of halogens and nitrogen but could also unveil novel bioactive compounds with potential applications in medicine and biotechnology. Future research should focus on screening diverse marine organisms, particularly those known to produce other halogenated compounds, for the presence of DBCNM and the genes encoding for the putative biosynthetic enzymes.

References

Dibromochloronitromethane: A Newly Identified Disinfection Byproduct - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water disinfection processes are critical for public health, primarily through the inactivation of pathogenic microorganisms. However, these processes can lead to the formation of unintended disinfection byproducts (DBPs). While traditional DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) are well-documented and regulated, there is a growing concern over newly identified, unregulated DBPs. Among these, the class of halonitromethanes (HNMs) has garnered significant attention due to their potential health risks. This technical guide focuses on a specific HNM, dibromochloronitromethane (DBCNM) , providing a comprehensive overview of its chemical properties, formation, toxicology, and analytical methodologies.

This compound is a nitrogenous DBP formed from the reaction of disinfectants (such as chlorine or ozone) with natural organic matter (NOM) and bromide present in the source water.[1] Emerging research indicates that HNMs, including DBCNM, can be significantly more cytotoxic and genotoxic than some regulated DBPs, highlighting the need for a deeper understanding of their potential impact on human health.[2][3] This guide aims to consolidate the current scientific knowledge on DBCNM to support further research and risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | CBr₂ClNO₂ | [2] |

| Molecular Weight | 253.28 g/mol | Inferred from atomic weights |

| Appearance | Likely a colorless to yellow liquid | Inferred from related compounds |

| Solubility | Sparingly soluble in water | Inferred from related compounds |

| Volatility | Expected to be volatile | Inferred from related compounds |

Formation in Drinking Water

The formation of this compound in drinking water is a complex process influenced by several factors:

-

Disinfectant Type: Ozonation followed by chlorination has been shown to produce the highest yields of HNMs.[4][5] Chlorination alone also leads to HNM formation, while chloramination generally produces lower levels.[1]

-

Precursor Material: Hydrophilic fractions of natural organic matter (NOM) are considered the primary precursors for HNM formation.[4] Certain amino acids and amino sugars have also been identified as potential precursors.[5]

-

Water Quality Parameters:

-

pH: Increased pH generally leads to an increase in the formation of HNMs.[1][5]

-

Bromide Concentration: The presence of bromide ions is essential for the formation of brominated HNMs like DBCNM. Higher bromide levels can lead to a shift towards more brominated species.[1]

-

Nitrite (B80452) Concentration: The presence of nitrite can also influence the formation of HNMs, particularly in scenarios involving ozonation.[5]

-

The general mechanism involves the reaction of a disinfectant with the nitro group from organic precursors in the presence of bromide and chloride ions.

References

- 1. open.clemson.edu [open.clemson.edu]

- 2. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halonitromethane formation potentials in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "EXPLORING FORMATION AND DISTRIBUTION OF HALONITROMETHANES IN DRINKING " by Jia Hu [open.clemson.edu]

In-Depth Technical Guide: Mutagenic and Genotoxic Properties of Dibromochloronitromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloronitromethane (DBCNM) is a disinfection byproduct commonly found in drinking water. This technical guide provides a comprehensive overview of its mutagenic and genotoxic properties. DBCNM has demonstrated mutagenic activity in bacterial systems and genotoxic effects in mammalian cells, including the induction of DNA strand breaks and oxidative DNA damage. This document summarizes key quantitative data from various assays, details the experimental protocols for its assessment, and explores the potential molecular pathways involved in its genotoxicity.

Quantitative Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic potential of this compound has been evaluated in several testing systems. The following tables summarize the quantitative data obtained from key studies.

Table 1: Mutagenicity in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Mutagenic Potency | Reference |

| TA100 | Not specified | 269.5 revertants/mmol | [1] |

Table 2: Genotoxicity in Mammalian Cells

| Cell Line | Assay | Endpoint | Genotoxic Potency | Reference |

| Chinese Hamster Ovary (CHO) | Single Cell Gel Electrophoresis (SCGE) / Comet Assay | DNA Damage | 143 mM | [1] |

Table 3: Comparative Ranking of Genotoxicity and Cytotoxicity of Halonitromethanes in CHO Cells

| Rank Order of Genotoxicity (DNA Damage) | Rank Order of Chronic Cytotoxicity (72h exposure) |

| DBNM > BDCNM > TBNM > TCNM > BNM > DBCNM > BCNM > DCNM > CNM | DBNM > DBCNM > BNM > TBNM > BDCNM > BCNM > DCNM > CNM > TCNM |

Source: Adapted from[2] Abbreviations: DBNM (Dibromonitromethane), BDCNM (Bromodichloronitromethane), TBNM (Tribromonitromethane), TCNM (Trichloronitromethane), BNM (Bromonitromethane), DBCNM (this compound), BCNM (Bromochloronitromethane), DCNM (Dichloronitromethane), CNM (Chloronitromethane)

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the assessment of this compound's genotoxic and mutagenic properties.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test substance to cause reverse mutations (reversions) to the his+ phenotype, allowing the bacteria to grow on a histidine-deficient medium.

Protocol:

-

Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens.

-

Culture Preparation: A fresh overnight culture of the selected bacterial strain is grown in nutrient broth.

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.

-

Plate Incorporation Method:

-

To a test tube containing 2 mL of molten top agar (B569324) (at 45°C), the following are added in sequence:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound solution (this compound) at various concentrations.

-

0.5 mL of S9 mix or a buffer control.

-

-

The contents are gently mixed and poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive response is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the spontaneous reversion rate of the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in culture plates and allowed to attach. They are then exposed to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

-

Cytochalasin B Treatment: After the initial treatment period, the medium is replaced with fresh medium containing cytochalasin B. This agent blocks cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Incubation: Cells are incubated for a period equivalent to 1.5-2 normal cell cycles.

-

Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Single Cell Gel Electrophoresis (SCGE) or Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. When subjected to electrophoresis, the damaged DNA migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: CHO cells are exposed to various concentrations of this compound for a defined period.

-

Slide Preparation: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: Electrophoresis is carried out in the same alkaline buffer at a low voltage.

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment. A significant increase in these parameters indicates a genotoxic effect.

Signaling Pathways and Mechanistic Insights

While the precise signaling pathways activated by this compound leading to genotoxicity are not yet fully elucidated, the available evidence suggests the involvement of oxidative stress and the subsequent DNA damage response.

Oxidative Stress and DNA Damage

Halonitromethanes, including DBCNM, are known to induce oxidative DNA damage. This suggests that DBCNM may generate reactive oxygen species (ROS) within the cell, leading to the formation of oxidized DNA bases (e.g., 8-oxoguanine) and single-strand breaks.

Figure 1: Induction of Oxidative DNA Damage by DBCNM.

DNA Damage Response (DDR) Pathways

The DNA damage induced by this compound is expected to activate the cellular DNA Damage Response (DDR) network. Key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated by DNA double-strand breaks and single-strand breaks, respectively. These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Figure 2: Potential DNA Damage Response Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key genotoxicity assays discussed.

Ames Test Workflow

References

Preliminary Toxicity Screening of Dibromochloronitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromochloronitromethane (DBCNM) is a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs), formed during the treatment of drinking water with chlorine or other disinfectants.[1][2] As emerging contaminants of concern, understanding the toxicological profile of HNMs is critical for assessing their potential risk to human health and the environment. This technical guide provides a comprehensive overview of the preliminary toxicity screening of DBCNM, with a focus on its in vitro cytotoxicity and genotoxicity. The information presented herein is intended to support further research and inform risk assessment efforts.

Data Presentation

The following tables summarize the quantitative data available for the in vitro toxicity of this compound and related halonitromethanes.

Table 1: Chronic Cytotoxicity of Halonitromethanes in Chinese Hamster Ovary (CHO) Cells

| Compound | %C½ (µM)¹ | Rank Order of Cytotoxicity |

| Dibromonitromethane (DBNM) | 6.09 | 1 |

| This compound (DBCNM) | Not explicitly stated, but ranked 2nd | 2 |

| Bromonitromethane (BNM) | Data Not Available | 3 |

| Tribromonitromethane (TBNM) | Data Not Available | 4 |

| Bromodichloronitromethane (BDCNM) | Data Not Available | 5 |

| Bromochloronitromethane (BCNM) | Data Not Available | 6 |

| Dichloronitromethane (DCNM) | Data Not Available | 7 |

| Chloronitromethane (CNM) | Data Not Available | 8 |

| Trichloronitromethane (TCNM) | 536 | 9 |

| Positive Control: Potassium Bromate | 964 | - |

| Positive Control: Ethylmethanesulfonate (EMS) | 4,190 | - |

¹%C½ is the concentration that reduces CHO cell density by 50% after a 72-hour exposure. A lower value indicates higher cytotoxicity. Data from Plewa et al., 2004.[2]

Table 2: Genotoxicity of Halonitromethanes

| Compound | Genotoxicity Metric | Rank Order of Genotoxicity (in CHO cells) |

| Dibromonitromethane (DBNM) | SCGE Assay | 1 |

| Bromodichloronitromethane (BDCNM) | SCGE Assay | 2 |

| Tribromonitromethane (TBNM) | SCGE Assay | 3 |

| Trichloronitromethane (TCNM) | SCGE Assay | 4 |

| Bromonitromethane (BNM) | SCGE Assay | 5 |

| This compound (DBCNM) | SCGE Assay / Salmonella his reversion | 6 / 269.5 revertants/mmol [3] |

| Bromochloronitromethane (BCNM) | SCGE Assay | 7 |

| Dichloronitromethane (DCNM) | SCGE Assay | 8 |

| Chloronitromethane (CNM) | SCGE Assay | 9 |

Genotoxicity in CHO cells was determined by the Single Cell Gel Electrophoresis (SCGE) assay, also known as the Comet assay.[1][2] A higher rank indicates greater genotoxic potential. The Salmonella his reversion data provides a quantitative measure of mutagenicity.[3]

Table 3: Aquatic Toxicity of Related Disinfection Byproducts

| Compound | Organism | Test Duration | LC50/EC50 (mg/L) |

| Dibromochloromethane | Daphnia magna | 48 hours | 46.8 |

| Sodium Bromate | Daphnia magna | 48 hours | 46.8 |

| Tribromoacetic Acid | Cyprinodon variegatus | 96 hours | 376.4 |

| Dichloroacetic Acid | Isochrysis galbana | 72 hours | 39.9 (EC10) |

No specific aquatic toxicity data (e.g., LC50) for this compound was found in the reviewed literature. The data presented is for structurally related disinfection byproducts to provide context.[4]

Experimental Protocols

Chronic Cytotoxicity Assay in Chinese Hamster Ovary (CHO) Cells

This assay quantifies the effect of a test compound on the proliferation of CHO cells over a 72-hour period, which corresponds to approximately three cell cycles.[5]

-

Cell Culture: Chinese hamster ovary (CHO) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density that allows for logarithmic growth over the 72-hour exposure period.

-

Compound Exposure: A dilution series of this compound is prepared and added to the wells. A negative control (vehicle) and a positive control (e.g., ethylmethanesulfonate) are included.

-

Incubation: The microplates are incubated for 72 hours.

-

Cell Density Measurement: After incubation, the cells are washed, fixed with methanol, and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a microplate reader at a wavelength of 595 nm.

-

Data Analysis: The absorbance values are proportional to the cell density. The %C½ value, which is the concentration of the test agent that reduces the cell density by 50% compared to the negative control, is calculated from the concentration-response curve.[5]

Acute Genotoxicity Assessment using the Single Cell Gel Electrophoresis (SCGE) or Comet Assay

The Comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual eukaryotic cells.[6]

-

Cell Treatment: CHO cells are exposed to various concentrations of this compound for a short period (e.g., 4 hours).

-

Cell Embedding: After treatment, the cells are harvested and suspended in low-melting-point agarose. This cell suspension is then layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA-containing nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and relaxed loops, will migrate further from the nucleoid, forming a "comet tail".

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye, such as ethidium (B1194527) bromide or SYBR Green.

-

Visualization and Analysis: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Mandatory Visualization

Experimental workflow for in vitro toxicity screening of this compound.

Proposed signaling pathway for DBP-induced toxicity, involving oxidative stress and genotoxic stress responses.

Discussion of Toxicological Mechanisms

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, studies on various disinfection byproducts suggest that the induction of oxidative stress is a key initiating event.[7][8] The generation of reactive oxygen species (ROS) can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a common cellular response to oxidative stress.[7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to electrophiles or ROS, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.

Furthermore, the genotoxicity of DBCNM, as evidenced by the Comet assay, indicates its ability to cause DNA damage.[1][2] This damage can trigger the activation of the tumor suppressor protein p53.[8][9] Activated p53 can orchestrate a variety of cellular responses, including cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too severe to be repaired. While many DBPs are thought to cause indirect genotoxicity through oxidative stress, the potential for direct interaction with DNA cannot be ruled out.[9]

The metabolism of halonitromethanes may also play a role in their toxicity, potentially through the formation of reactive intermediates. For related compounds, metabolism via cytochrome P450 enzymes and conjugation with glutathione (B108866) have been identified as important pathways.[10] The formation of reactive metabolites can enhance the potential for covalent binding to cellular macromolecules, contributing to both cytotoxicity and genotoxicity.[11][12]

Conclusion

The available data from preliminary toxicity screening indicates that this compound is a potent cytotoxic and genotoxic agent in vitro. Its toxicity is generally greater than its chlorinated analogues, a trend observed for other classes of disinfection byproducts. The likely mechanisms of toxicity involve the induction of oxidative stress and subsequent DNA damage, engaging cellular defense and damage response pathways such as the Nrf2 and p53 signaling cascades.

Further research is warranted to fully characterize the toxicological profile of DBCNM. This should include in vivo studies to determine its toxicokinetics, systemic effects, and carcinogenic potential. A more detailed elucidation of its metabolic pathways and the identification of specific reactive intermediates will also be crucial for a comprehensive understanding of its mechanism of action. The information provided in this guide serves as a foundational resource for these future research endeavors.

References

- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Genotoxicity of drinking water disinfection by-products (bromoform and chloroform) by using both Allium anaphase-telophase and comet tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative injury induced by drinking water disinfection by-products dibromoacetonitrile and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fingerprinting the reactive toxicity pathways of 50 drinking water disinfection by-products. [sonar.ch]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. Trimethoprim: novel reactive intermediates and bioactivation pathways by cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aquatic Journey of Dibromochloronitromethane: A Technical Guide to its Environmental Fate and Transport

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of dibromochloronitromethane in aquatic systems. While specific experimental data for this compound remains limited in publicly available literature, this document synthesizes existing knowledge on related halonitromethanes, outlines key degradation and transport pathways, and details standardized experimental protocols for future research.

This compound (DBCNM), a member of the halonitromethane (HNM) class of disinfection byproducts (DBPs), is an emerging contaminant of concern in aquatic environments. Formed during the disinfection of drinking water, wastewater, and swimming pool water, its potential environmental and health impacts necessitate a thorough understanding of its persistence, mobility, and transformation in aquatic systems. This guide serves as a foundational resource for professionals engaged in environmental risk assessment and the development of strategies to mitigate the impact of such disinfection byproducts.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | CBr₂ClNO₂ | - |

| Molecular Weight | 253.28 g/mol | - |

| Physical State | Likely a liquid at room temperature | Inferred from related compounds |

| Water Solubility | Data not available | - |

| Vapor Pressure | Data not available | - |

| Henry's Law Constant | Data not available | - |

| Octanol-Water Partition Coefficient (log Kₒw) | Data not available | - |

| Organic Carbon-Water Partition Coefficient (log Kₒc) | Data not available | - |

Note: The absence of specific experimental data for this compound highlights a critical knowledge gap. The subsequent sections on environmental fate are based on the expected behavior of halonitromethanes and general principles of environmental chemistry.

Environmental Fate and Transport Pathways

The persistence and movement of this compound in aquatic systems are dictated by a combination of abiotic and biotic processes, including hydrolysis, photolysis, biodegradation, volatilization, and sorption.

Caption: Conceptual model of the environmental fate and transport pathways of this compound in aquatic systems.

Abiotic Degradation

Hydrolysis: This process involves the reaction of the compound with water, leading to its breakdown. For many halogenated organic compounds, hydrolysis can be a significant degradation pathway. The rate of hydrolysis is influenced by pH and temperature. While specific rate constants for this compound are not available, it is anticipated to undergo hydrolysis, potentially leading to the formation of less halogenated and more oxidized byproducts.

Photolysis: this compound may be susceptible to degradation by sunlight in the upper layers of aquatic environments. The rate of direct photolysis depends on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the reaction. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in natural waters, can also contribute to its degradation.

Biotic Degradation

Biodegradation: Microorganisms in water and sediment may play a role in the breakdown of this compound. The extent and rate of biodegradation depend on the microbial community present, environmental conditions (e.g., oxygen levels, temperature, nutrient availability), and the chemical structure of the compound. Halogenated compounds can be degraded through various enzymatic pathways, including dehalogenation.

Transport Mechanisms

Volatilization: The tendency of a chemical to move from water to the atmosphere is governed by its Henry's Law constant. Without an experimental value for this compound, its volatility is uncertain. However, many low molecular weight halogenated compounds exhibit some degree of volatilization.

Sorption: this compound may adsorb to suspended solids and sediment in the water column. The extent of sorption is influenced by the compound's hydrophobicity (indicated by its Kₒw) and the organic carbon content of the solids (indicated by Kₒc). Sorption can reduce the concentration of the compound in the water column and affect its bioavailability and transport.

Quantitative Data on Environmental Fate

As previously noted, specific experimental data on the environmental fate of this compound is scarce. The following tables are provided as templates for future research and are populated with illustrative data for related halonitromethanes where available to provide context.

Table 1: Abiotic Degradation Parameters (Illustrative)

| Compound | Process | Rate Constant | Half-life (t½) | Conditions | Reference |

| This compound | Hydrolysis | Data not available | Data not available | ||

| Related HNM (e.g., Trichloronitromethane) | Hydrolysis | Value | Value | pH, Temp | Citation |

| This compound | Photolysis | Data not available | Data not available | ||

| Related HNM (e.g., Tribromonitromethane) | Photolysis | Value | Value | Wavelength, Light Intensity | Citation |

Table 2: Biodegradation Parameters (Illustrative)

| Compound | System | Rate Constant | Half-life (t½) | Conditions | Reference |

| This compound | Aerobic Water | Data not available | Data not available | ||

| This compound | Anaerobic Sediment | Data not available | Data not available | ||

| Related HNM | Specify | Value | Value | Temp, Microbial inoculum | Citation |

Table 3: Transport Parameters (Illustrative)

| Compound | Parameter | Value | Conditions | Reference |

| This compound | Henry's Law Constant (atm·m³/mol) | Data not available | ||

| This compound | log Kₒc | Data not available | ||

| Related HNM | Specify | Value | Temp | Citation |

Experimental Protocols

Standardized methods are crucial for generating reliable and comparable data on the environmental fate of chemicals. The following sections detail generalized experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

This test determines the rate of hydrolysis of a chemical as a function of pH.

Methodology:

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should be low enough to ensure it remains in solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the remaining this compound using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for each pH. The half-life (t½) is calculated as ln(2)/k.

Caption: Workflow for determining the hydrolysis rate of this compound.

Photolysis Rate Determination (Adapted from OECD Guideline 316)

This guideline describes procedures for determining the direct phototransformation of chemicals in water.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in purified water.

-

Actinometry: Use a chemical actinometer to measure the light intensity of the irradiation source (e.g., a xenon lamp simulating sunlight).

-

Irradiation: Expose the test solution and a dark control to the light source in quartz cells at a constant temperature.

-

Sampling and Analysis: At set time intervals, withdraw samples from the irradiated and dark control solutions.

-

Quantification: Analyze the concentration of this compound in the samples.

-

Data Analysis: Determine the first-order degradation rate constant and the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

Biodegradation Rate Determination (Adapted from OECD Guideline 309)

This test simulates the biodegradation of a chemical in aerobic surface water.

Methodology:

-

Test System Preparation: Collect water and sediment from a natural aquatic environment to serve as the microbial inoculum.

-

Test Substance Addition: Add a low concentration of radiolabeled (e.g., ¹⁴C) this compound to the test systems.

-

Incubation: Incubate the test systems in the dark at a controlled temperature with gentle shaking to ensure aerobic conditions.

-

Analysis: At various time points, analyze the distribution of the radiolabel in different compartments: parent compound, degradation products, CO₂, and biomass.

-

Data Analysis: Calculate the rate of primary and ultimate biodegradation. The half-life for primary biodegradation (disappearance of the parent compound) is determined.

Conclusion and Future Directions

This technical guide underscores the significant knowledge gaps that currently exist regarding the environmental fate and transport of this compound in aquatic systems. While its formation as a disinfection byproduct is recognized, a quantitative understanding of its persistence and mobility is lacking.

Future research should prioritize the experimental determination of key physicochemical properties and environmental fate parameters for this compound. Following standardized protocols, such as those outlined by the OECD, will ensure the generation of high-quality, comparable data. This information is essential for developing accurate environmental risk assessments and for informing strategies to manage and mitigate the potential impacts of this and other emerging disinfection byproducts on aquatic ecosystems and human health. The frameworks and methodologies presented in this guide provide a robust starting point for these critical research endeavors.

The Genesis of Dibromochloronitromethane in Chlorinated Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the very process of chlorination, while essential, can lead to the formation of a complex array of disinfection byproducts (DBPs), some of which pose potential health risks. Among these, the nitrogenous DBPs (N-DBPs) are of increasing concern due to their often-higher cytotoxicity and genotoxicity compared to their regulated carbonaceous counterparts. This technical guide provides an in-depth exploration of the formation mechanisms of a specific N-DBP, dibromochloronitromethane (DBCNM), in chlorinated water.

Core Formation Mechanisms

The formation of this compound is a complex process influenced by the interplay of organic and inorganic precursors, disinfectant type, and various water quality parameters. The primary precursors are natural organic matter (NOM), particularly a variety of amino acids, and the presence of bromide ions (Br⁻) in the source water is a critical factor.[1][2] The general pathway involves the oxidation of the nitrogen source, followed by halogenation.

The proposed mechanism for the formation of this compound from amino acid precursors can be broken down into several key stages:

-

N-Chlorination: Free chlorine (hypochlorous acid, HOCl) rapidly reacts with the amino group of amino acids to form N-chloroamino acids.[3]

-

Oxidation and C-Nitroso Intermediate Formation: Subsequent oxidation and decarboxylation reactions lead to the formation of C-nitroso compounds. This is a critical step in the pathway to nitromethane (B149229) formation.

-

Oxidation to Nitromethane: The C-nitroso intermediates are further oxidized to form nitromethane (CH₃NO₂).[2]

-

Stepwise Halogenation: In the presence of both chlorine and bromide, a competitive halogenation of the nitromethane occurs. Hypochlorous acid (HOCl) and hypobromous acid (HOBr), formed from the oxidation of bromide by chlorine, are the key halogenating agents.[4][5] Due to the higher reactivity of bromine, bromination reactions are generally faster than chlorination.[6][7] The acidic protons on the methyl group of nitromethane are sequentially replaced by bromine and chlorine atoms. The formation of this compound specifically involves the substitution of two hydrogen atoms with bromine and one with chlorine. The order of these substitutions can vary depending on the relative concentrations of HOCl and HOBr and reaction kinetics.

The following diagram illustrates the proposed formation pathway of this compound from an amino acid precursor.

Quantitative Data on Formation

The formation of this compound is highly dependent on various factors. The following tables summarize quantitative data from literature on the influence of key parameters.

Table 1: Influence of Precursors on Halonitromethane (HNM) Formation

| Precursor | Disinfectant | HNM Species Formed | Key Findings | Reference |

| Dimethylamine (B145610) (DMA) | UV/Chlorine | Chloronitromethane, Dichloronitromethane, Trichloronitromethane, and nine brominated/mixed HNMs in the presence of Br⁻ | In the presence of bromide, a shift from chlorinated to brominated HNMs was observed.[4] At 15 mg/L Br⁻, dibromonitromethane and tribromonitromethane (B120744) were the predominant species.[4] | [4] |

| Aspartic Acid | Chloramination & UV/Chloramination | Chloronitromethane (CNM), Dichloronitromethane (DCNM), Trichloronitromethane (TCNM), and brominated species with Br⁻ | The presence of Cu²⁺ ions catalyzed the formation of HNMs.[1] The addition of 2.0 mg/L Br⁻ significantly increased the cytotoxicity and genotoxicity of the formed HNMs.[1] | [1] |

| Nitro-aromatic compounds (e.g., 2-nitrophenol) | Chlorination | Trichloronitromethane (TCNM), Dichloronitromethane (DCNM) | 2-nitrophenol and 3-nitrophenol (B1666305) were significant precursors for TCNM and DCNM.[8] | [8] |

| Natural Organic Matter (NOM) | Ozonation-Chlorination | Various HNMs | Hydrophilic NOM fractions showed significantly higher HNM formation potentials.[9] | [9] |

Table 2: Influence of Water Quality Parameters on Halonitromethane (HNM) Formation

| Parameter | Condition | Effect on HNM Formation | Reference |

| Bromide Concentration | Increasing Br⁻ concentration (0 to 15.0 mg/L) | Shift from chlorinated to brominated HNMs; increase in total HNM concentration.[4] | [4] |

| pH | Increasing pH (6.0 to 8.0) | Decreased formation of HNMs.[4] | [4] |

| Chlorine Dose | Increasing free chlorine concentration | Increased formation of HNMs.[4] Initially favors brominated species, then shifts to mixed and chlorinated species at higher doses.[4] | [4] |

| Temperature | Not explicitly quantified for DBCNM, but generally, higher temperatures increase the rate of DBP formation. | Likely increases the rate of DBCNM formation. | General DBP literature |

Experimental Protocols

To study the formation of this compound, a "Disinfection Byproduct Formation Potential (DBPFP)" test is typically employed. The following provides a detailed methodology based on standard protocols.[10][11][12]

Objective

To determine the formation potential of this compound from a specific precursor (e.g., an amino acid) under controlled chlorination conditions in the presence of bromide.

Materials and Reagents

-

Precursor Stock Solution: A solution of the chosen precursor (e.g., 1 mM aspartic acid) in ultrapure water.

-

Chlorine Stock Solution: A standardized solution of sodium hypochlorite (B82951) (NaOCl) in ultrapure water, typically around 1000 mg/L as Cl₂. The exact concentration should be determined by titration before each experiment.

-

Bromide Stock Solution: A solution of sodium bromide (NaBr) in ultrapure water (e.g., 1000 mg/L as Br⁻).

-

Phosphate (B84403) Buffer Solution: A buffer solution (e.g., 0.1 M) to maintain the desired pH of the reaction mixture.

-

Quenching Solution: A solution of a quenching agent such as sodium thiosulfate (B1220275) or ascorbic acid to stop the chlorination reaction.

-

Reaction Vials: Amber glass vials with PTFE-lined screw caps.

-

Analytical Standards: Certified standards of this compound and other relevant halonitromethanes for instrument calibration.

-

Extraction Solvent: Methyl-tert-butyl ether (MTBE) or other suitable solvent for liquid-liquid extraction.

-

Internal Standard Solution: A solution of a compound not expected to be in the samples (e.g., 1,2-dibromopropane) for quantification.

Experimental Workflow

The following diagram outlines the typical workflow for a DBPFP test.

Detailed Procedure

-

Preparation of Reaction Mixtures: In amber glass vials, prepare reaction mixtures containing the precursor, bromide, and buffer at the desired concentrations. For example, a final concentration of 100 µM precursor, 1 mg/L bromide, in a pH 7 phosphate buffer.

-

Initiation of Reaction: Add the chlorine stock solution to achieve the desired chlorine dose (e.g., a 5:1 molar ratio of chlorine to precursor). Cap the vials tightly, mix well, and record the start time.

-

Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C) for a predetermined reaction time (e.g., 24 hours). Time-course studies can be performed by preparing multiple vials and quenching the reaction at different time points.

-

Quenching: At the end of the incubation period, add the quenching solution to each vial to stop the chlorination reaction.

-

Sample Extraction:

-

Add a known amount of internal standard to each vial.

-

Perform a liquid-liquid extraction by adding a small volume of an appropriate solvent (e.g., 2 mL of MTBE to a 40 mL sample).

-

Shake vigorously for a few minutes and then allow the phases to separate.

-

Carefully transfer the organic layer to a clean vial for analysis.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred analytical instrument.[10][13]

-

Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC.

-

GC Program: Use a temperature program that allows for the separation of the target analytes. A typical program might start at a low temperature (e.g., 35°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: Create a calibration curve using the analytical standards of this compound and other target HNMs. Quantify the concentration in the samples by comparing the peak areas of the analytes to the internal standard and the calibration curve.

-

Conclusion

The formation of this compound in chlorinated water is a complex process driven by the presence of nitrogenous precursors and bromide. Understanding the underlying mechanisms is crucial for developing effective strategies to mitigate the formation of this and other potentially harmful disinfection byproducts. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and influencing factors of this compound formation, contributing to the broader effort of ensuring the safety of our drinking water supplies. Further research is needed to refine the kinetic models for mixed halonitromethanes and to fully elucidate the toxicological significance of these compounds.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation and transformation of halonitromethanes from dimethylamine in the presence of bromide during the UV/chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential reactivities of hypochlorous and hypobromous acids with purified Escherichia coli phospholipid: formation of haloamines and halohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Impact of bromide on halogen incorporation into organic moieties in chlorinated drinking water treatment and distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Dibromochloronitromethane: A Technical Guide to the Influence of Bromide and Organic Matter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of disinfection byproducts (DBPs) in drinking water is a significant concern for public health. Among these, halonitromethanes (HNMs) are a class of nitrogenous DBPs that have garnered increasing attention due to their potential carcinogenicity and cytotoxicity. Dibromochloronitromethane (DBCNM) is a prominent member of this group, and its formation is intricately linked to the presence of natural organic matter (NOM), bromide, and the disinfection process itself, typically chlorination. This technical guide provides a comprehensive overview of the critical roles of bromide and organic matter in the formation of DBCNM, detailing experimental protocols for its analysis, presenting quantitative data on its formation under various conditions, and illustrating the key reaction pathways.

The Role of Precursors: Bromide and Natural Organic Matter

The formation of DBCNM is fundamentally dependent on the reaction of disinfectants with organic and inorganic precursors in the water. The key players in this process are bromide ions and the complex mixture of compounds that constitute natural organic matter.

1.1. Bromide: A Catalyst for Brominated DBP Formation

Bromide (Br⁻) is a naturally occurring ion found in varying concentrations in source waters. During chlorination, hypochlorous acid (HOCl) rapidly oxidizes bromide to form hypobromous acid (HOBr).[1][2] HOBr is a more potent halogenating agent than HOCl and reacts more readily with organic matter, leading to the formation of brominated DBPs.[2] Even at low concentrations, bromide can significantly shift the speciation of DBPs towards more brominated and often more toxic, analogues.[1] The presence of bromide is a critical factor in the formation of DBCNM, as it provides the bromine atoms incorporated into the molecule.

1.2. Natural Organic Matter (NOM): The Carbon and Nitrogen Source

Natural organic matter is a complex matrix of organic compounds derived from the decomposition of plant and animal matter. It serves as the primary source of carbon and, crucially for HNM formation, nitrogen. NOM is typically characterized by its dissolved organic carbon (DOC) and dissolved organic nitrogen (DON) content. The reactivity of NOM in forming DBPs is highly dependent on its chemical composition and structure.

NOM can be broadly fractionated into hydrophobic and hydrophilic components. The hydrophobic fraction, rich in humic and fulvic acids, has traditionally been considered the primary precursor for trihalomethanes (THMs).[1][3] However, recent studies have shown that the hydrophilic fraction, containing compounds like amino acids and proteins, can be significant precursors for nitrogenous DBPs, including HNMs.[4] The specific amino acid precursors, such as aspartic acid, have been shown to be effective in forming HNMs.

The character of the NOM, often assessed by parameters like Specific UV Absorbance (SUVA), also influences DBP formation. Higher SUVA values, indicative of a greater aromatic carbon content, are often correlated with higher THM formation potential.[1] Conversely, NOM with a higher nitrogen content and a greater proportion of hydrophilic compounds may have a higher potential to form nitrogenous DBPs like DBCNM.

Quantitative Impact of Bromide and NOM on DBCNM Formation

The formation and speciation of HNMs, including DBCNM, are highly sensitive to the concentrations of bromide and the amount and character of NOM. The following tables summarize quantitative data from various studies, illustrating these relationships. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Effect of Bromide Concentration on Halonitromethane (HNM) Formation

| Study Precursor(s) | DOC (mg/L) | Chlorine Dose (mg/L) | pH | Temp (°C) | Bromide (mg/L) | DBCNM (µg/L) | Other HNMs Formed | Reference |

| Dimethylamine (B145610) | Not Specified | 0.25 - 1.1 mmol/L | 6.0 - 8.0 | Not Specified | 0 - 15.0 | Concentration increases with bromide | CNM, DCNM, TCNM, BCNM, DBNM, TBNM | [2][5] |

| Natural Water | 2.5 | 5 | 7.5 | 25 | 0.1 | Not specified | TCNM, BCNM, DBNM, TBNM | [4] |

| Natural Water | 2.5 | 5 | 7.5 | 25 | 0.5 | Not specified | TCNM, BCNM, DBNM, TBNM | [4] |

Table 2: HNM Formation from Different NOM Fractions

| Study NOM Source | NOM Fraction | DOC (mg/L) | Chlorine Dose (mg/L) | pH | Temp (°C) | Bromide (mg/L) | HNM Yield (µg/mg DOC) | Reference |

| Surface Water | Hydrophilic | 2.5 | 5 | 7.5 | 25 | 0.1 | Significantly higher than hydrophobic | [4] |

| Surface Water | Hydrophobic | 2.5 | 5 | 7.5 | 25 | 0.1 | Lower than hydrophilic | [4] |

| Low-Humic Water | Hydrophilic A+N | Varied | Varied | Varied | Varied | Varied | Highest THM and HAN yields | [6] |

| Low-Humic Water | Hydrophobic | Varied | Varied | Varied | Varied | Varied | Lower THM and HAN yields | [6] |

Experimental Protocols

To assess the potential of a water source to form DBCNM and other DBPs, standardized formation potential tests are employed. The following protocols are based on established methods such as the Uniform Formation Conditions (UFC) test and EPA Method 551.1 for analysis.

3.1. This compound Formation Potential (DBCNM-FP) Test

This protocol is a modification of the Uniform Formation Conditions (UFC) test, designed to provide a standardized measure of DBP formation potential under controlled laboratory conditions that simulate distribution system conditions.

3.1.1. Reagents and Materials

-

Reagent-Free Water: High-purity water, free of organic contaminants and chlorine demand.

-

Phosphate (B84403) Buffer Solution (pH 8.0): Dissolve appropriate amounts of potassium dihydrogen phosphate (KH₂PO₄) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄) in reagent-free water to achieve a final pH of 8.0.

-

Chlorine Stock Solution (approx. 1 g/L): Dilute sodium hypochlorite (B82951) (NaOCl) solution with reagent-free water. Standardize daily.

-

Bromide Stock Solution (1 g/L): Dissolve sodium bromide (NaBr) in reagent-free water.

-

Quenching Solution: Sodium sulfite (B76179) (Na₂SO₃) or ascorbic acid solution to stop the chlorination reaction.

-

Amber Glass Bottles with PTFE-lined caps.

3.1.2. Procedure

-

Sample Collection and Preparation: Collect water samples in clean glass bottles, leaving no headspace. If residual chlorine is present, it must be quenched immediately. Filter the sample through a 0.45 µm filter to remove particulate matter.

-

Determine Chlorine Demand: Perform a preliminary test to determine the chlorine dose required to achieve a free chlorine residual of 1.0 ± 0.4 mg/L after 24 hours of incubation.

-

Spiking with Bromide: To a known volume of the water sample in an amber glass bottle, add a predetermined volume of the bromide stock solution to achieve the desired bromide concentration.

-

Chlorination: Add the predetermined dose of chlorine stock solution to the bromide-spiked water sample.

-

Incubation: Immediately cap the bottle, ensuring no headspace, and incubate in the dark at a constant temperature (e.g., 25°C) for a specified contact time (e.g., 24 hours).

-

Quenching: After the incubation period, open the bottle and immediately add the quenching solution to stop the reaction.

-

Analysis: Analyze the quenched sample for DBCNM and other DBPs using the GC-MS method described below.

3.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for DBCNM

This method is based on EPA Method 551.1 and involves liquid-liquid extraction followed by GC-MS analysis.[3][7][8][9]

3.2.1. Reagents and Materials

-

Methyl-tert-butyl ether (MTBE): Pesticide quality or equivalent.

-

Sodium Sulfate (B86663) (anhydrous): Reagent grade, baked at 400°C for 4 hours.

-

DBCNM Standard Solution: Certified standard in a suitable solvent.

-

Internal Standard/Surrogate Solution: e.g., 1,2-dibromopropane.

-

Glass Vials with PTFE-lined septa.

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Capillary GC Column: e.g., DB-5ms or equivalent.

3.2.2. Extraction Procedure

-

To a 60-mL vial containing the quenched water sample, add a known amount of internal standard/surrogate solution.

-

Add 4 mL of MTBE to the vial.

-

Seal the vial and shake vigorously for 2 minutes.

-

Allow the phases to separate for 2 minutes.

-

Using a Pasteur pipette, transfer the upper MTBE layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2-mL autosampler vial for GC-MS analysis.

3.2.3. GC-MS Analysis

-

Injector: Splitless mode, 200°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 minutes.

-

Ramp to 150°C at 10°C/minute.

-

Ramp to 250°C at 20°C/minute, hold for 5 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 45 to 300.

-

Quantification: Use the characteristic ions of DBCNM for quantification, with the internal standard for calibration.

Signaling Pathways and Experimental Workflows

The formation of DBCNM involves a series of complex chemical reactions. The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow.

4.1. DBCNM Formation Pathway

Caption: Generalized reaction pathway for the formation of this compound (DBCNM).

4.2. Experimental Workflow for DBCNM-FP Analysis

Caption: A typical experimental workflow for the analysis of this compound Formation Potential (DBCNM-FP).

Conclusion

The formation of this compound is a complex process governed by the interplay of bromide concentration, the nature and concentration of natural organic matter, and disinfection conditions. This technical guide has provided an in-depth overview of these factors, along with detailed experimental protocols and a summary of quantitative data to aid researchers in their understanding and investigation of this important disinfection byproduct. The provided reaction pathway and experimental workflow diagrams offer a visual representation of the key steps involved. Further research is needed to fully elucidate the competitive kinetics of mixed halogenation and to develop more comprehensive models for predicting DBCNM formation in diverse water matrices. Such knowledge is crucial for the development of effective strategies to minimize the formation of this and other potentially harmful DBPs in our drinking water.

References

- 1. standardmethods.org [standardmethods.org]

- 2. Formation and transformation of halonitromethanes from dimethylamine in the presence of bromide during the UV/chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Halonitromethane formation potentials in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cantera.org [cantera.org]

- 7. epa.gov [epa.gov]

- 8. epd.georgia.gov [epd.georgia.gov]

- 9. NEMI Method Summary - 551.1 [nemi.gov]

In-Depth Technical Guide: Basic Reaction Kinetics of Dibromochloronitromethane with Nucleophiles

Disclaimer: An extensive search of publicly available scientific literature did not yield specific quantitative kinetic data (e.g., rate constants, activation parameters) for the reaction of dibromochloronitromethane with nucleophiles. The following guide is therefore based on established principles of physical organic chemistry and provides a framework for understanding the expected reactivity and for designing experimental investigations.

Introduction

This compound (CBr₂ClNO₂) is a polyhalogenated nitromethane, a class of compounds recognized for their electrophilic nature and potential biological activity. The presence of three electron-withdrawing halogen atoms (two bromine, one chlorine) and a nitro group (-NO₂) significantly polarizes the carbon-halogen bonds, rendering the central carbon atom highly susceptible to nucleophilic attack. Understanding the kinetics of these reactions is crucial for applications in medicinal chemistry, toxicology, and synthetic organic chemistry.